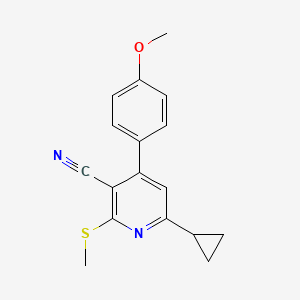

6-cyclopropyl-4-(4-methoxyphenyl)-2-(methylthio)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, such as the 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, involves simple routes yielding materials with potential blue light-emitting properties (Ahipa, Kamath, Kumar, & Adhikari, 2014). Such processes can provide foundational techniques adaptable for synthesizing the compound in focus, emphasizing efficiency and the attainment of desired photophysical characteristics.

Molecular Structure Analysis

The molecular structure and analysis of related nicotinonitrile derivatives reveal non-planar configurations, as demonstrated through single crystal studies and DFT calculations. The compound "6-(4-Bromophenyl)-2-ethoxy-4-(2,4,6-trimethoxyphenyl)nicotinonitrile" showcases complex dihedral angles within its structure, contributing to its unique physical and chemical behaviors (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009). Such insights are crucial for understanding the spatial arrangement and reactivity of the compound .

Chemical Reactions and Properties

The reactivity and chemical properties of nicotinonitrile derivatives are pivotal for their application scope. Studies on similar compounds underscore their potential in forming protective adsorbed layers on surfaces, indicating corrosion inhibition capabilities, as seen in "6-[5-(4-Methoxyphenyl) furan-2-yl] Nicotinonitrile" (Fouda, El‐Haddad, Ismail, & Abd Elgyed, 2019). These properties are essential for applications requiring material stability and longevity.

Physical Properties Analysis

The physical properties, including solvatochromic effects and fluorescence, are significant for the application of nicotinonitrile derivatives in photophysical studies. The positive solvatochromic effect observed in derivatives suggests their suitability in applications requiring sensitivity to solvent polarity changes, impacting material design and sensor technology (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Chemical Properties Analysis

Chemical properties, including the potential for antimicrobial activity, are highlighted in the synthesis and analysis of nicotinonitrile derivatives. The broad antimicrobial efficacy against various microorganisms suggests the compound's relevance in developing new therapeutic agents and coatings with inherent microbial resistance (Guna, Bhadani, Purohit, & Purohit, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds:

- A study demonstrated the use of related nicotinonitrile compounds in the synthesis of pyranopyrazoles, which are significant in medicinal chemistry due to their various biological activities (Zolfigol et al., 2013).

Antimicrobial Activity:

- Research involving nicotinonitrile derivatives indicated their potential in antimicrobial applications. These compounds were tested against Gram-positive and Gram-negative bacteria, as well as fungi, showing promising antimicrobial properties (Guna et al., 2015).

Corrosion Inhibition:

- Nicotinonitriles, including derivatives with methoxyphenyl groups, have been studied as corrosion inhibitors for steel in acidic environments. Their adsorption and inhibitory effects were analyzed using various techniques, demonstrating their efficacy in corrosion protection (Ansari et al., 2015).

Cancer Research:

- Some nicotinonitrile derivatives have shown potential in cancer research, particularly in inhibiting tyrosine kinase and inducing apoptosis in cancer cell lines. These compounds were synthesized and evaluated for their antiproliferative activity, revealing significant potential as anticancer agents (El-hashash et al., 2019).

Photochemistry:

- Studies on the photochemistry of nicotinonitrile derivatives, including those with methoxyphenyl substituents, provided insights into the photoreactions and rearrangements of these compounds under certain conditions. This research contributes to the understanding of their chemical behavior in light-induced processes (Leitich et al., 2002).

Synthesis of Deuterium-Labelled Compounds:

- There has been research on synthesizing deuterium-labelled nicotinonitrile derivatives, which are valuable in medicinal chemistry and as tracers in biological systems. These compounds were synthesized and characterized for their potential use in various scientific studies (Ismail & Boykin, 2004).

Eigenschaften

IUPAC Name |

6-cyclopropyl-4-(4-methoxyphenyl)-2-methylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-20-13-7-5-11(6-8-13)14-9-16(12-3-4-12)19-17(21-2)15(14)10-18/h5-9,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBIASAYNBNROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-4-(4-methoxyphenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)